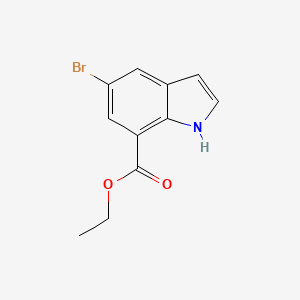

Ethyl 5-bromo-1H-indole-7-carboxylate

Descripción

Ethyl 5-bromo-1H-indole-7-carboxylate (CAS 1065181-58-9) is a brominated indole derivative with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol . Key physical properties include a boiling point of 391.4°C, density of 1.6 g/cm³, and flash point of 190.5°C . The compound is characterized by a bromine substituent at the 5-position and an ethyl ester group at the 7-position of the indole ring, enhancing its lipophilicity (logP = 3.42) compared to polar derivatives like carboxylic acids .

It is commercially available with 98% purity and is stored at room temperature, making it suitable for synthetic chemistry and pharmaceutical research . Its primary applications include serving as a precursor in medicinal chemistry, particularly for developing antioxidants and anti-ischemia agents .

Propiedades

IUPAC Name |

ethyl 5-bromo-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPFHVKOHMYAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731544 | |

| Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065181-58-9 | |

| Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of 1H-indole-7-carboxylic Acid

The initial step involves the bromination of 1H-indole-7-carboxylic acid to introduce a bromine atom at the 5-position of the indole ring. The typical procedure includes:

- Reagents: Bromine (Br2) as the brominating agent.

- Solvent: Acetic acid or similar polar solvents that facilitate electrophilic substitution.

- Conditions: Controlled temperature and reaction time to ensure selective monobromination at the 5-position without overbromination or substitution at undesired sites.

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich indole ring undergoes bromination preferentially at the 5-position due to electronic and steric factors.

Esterification to Form this compound

Following bromination, the carboxylic acid group at the 7-position is esterified to the ethyl ester:

- Reagents: Ethanol as the alcohol source.

- Catalyst: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid to promote esterification.

- Conditions: Reflux conditions to drive the esterification to completion, often with removal of water to shift equilibrium.

This step converts the 7-carboxylic acid into the ethyl ester, yielding this compound.

Alternative and Purification Methods

Purification via Crystallization and Extraction

A patent (CN103387530A) describes a purification method for 5-bromoindole derivatives that can be adapted for this compound:

- The crude 5-bromoindole product (50–98% purity) is added to water (approximately 4 times its weight).

- Wet distillation is performed by passing water vapor at 110–120 °C through the aqueous mixture.

- The distillate aqueous solution is concentrated to about twice the original volume of the crude product.

- Cooling to 0 °C induces crystallization of the purified compound.

- Filtration yields colorless, high-purity 5-bromoindole derivatives (>98% purity).

Solvents such as ethyl acetate, toluene, methylene dichloride, chloroform, and others may be used for extraction and recrystallization to enhance purity.

Extraction Solvents and Recrystallization Temperatures

| Solvent for Extraction/Recrystallization | Temperature Range (°C) |

|---|---|

| Ethyl acetate | -20 to 30 |

| Toluene | -20 to 30 |

| Methylene dichloride | -20 to 30 |

| Chloroform | -20 to 30 |

| 1,2-Dichloroethane | -20 to 30 |

| Acetone | -20 to 30 |

| Tetrahydrofuran (THF) | -20 to 30 |

| Straight-chain alcohols (≤ C4) | -20 to 30 |

This flexibility in solvent choice allows optimization based on solubility and crystallization behavior.

Summary Table of Preparation Steps

| Step | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Bromine in acetic acid, controlled temperature | 5-bromo-1H-indole-7-carboxylic acid |

| 2 | Esterification | Ethanol, acid catalyst (e.g., H2SO4), reflux | This compound |

| 3 | Purification | Water addition, wet distillation, crystallization at 0 °C | High-purity product (>98%) |

Research Findings and Considerations

- The regioselectivity of bromination is critical and achieved by controlling reaction parameters and solvent choice.

- Esterification efficiency depends on the acid catalyst and removal of water to drive the reaction forward.

- Purification by wet distillation and crystallization improves the purity significantly, essential for downstream applications.

- The bromine substituent at the 5-position is reactive in further synthetic transformations, such as Suzuki-Miyaura coupling, enhancing the compound's utility as a synthetic intermediate.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-bromo-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

Substitution Products: Depending on the nucleophile, products like 5-amino-1H-indole-7-carboxylate or 5-thio-1H-indole-7-carboxylate.

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Reduced derivatives of the indole ring.

Coupling Products: Various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Development

Ethyl 5-bromo-1H-indole-7-carboxylate serves as a precursor for synthesizing potential therapeutic agents. It has been investigated for its anticancer and antiviral properties. The compound's ability to interact with biological targets makes it suitable for developing new drugs aimed at treating various diseases.

Biological Activity Studies

Research indicates that derivatives of this compound exhibit significant antimicrobial and anti-inflammatory activities. Studies have shown that indole derivatives can modulate biological pathways, making them essential in drug discovery processes aimed at addressing infections and inflammatory conditions .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as an intermediate for constructing more complex organic compounds. Its bromine atom can be substituted with various nucleophiles, facilitating the formation of diverse chemical entities through substitution reactions .

Coupling Reactions

The compound is also involved in coupling reactions, such as the Suzuki-Miyaura coupling , where the bromine atom is replaced by other substituents using palladium catalysts. This property enhances its utility in synthesizing complex organic frameworks essential in pharmaceuticals and materials science .

Material Science

Development of Organic Electronics

this compound has applications in material science, particularly in developing organic electronic materials and dyes. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties : Research highlighted the compound's effectiveness against specific bacterial strains, indicating its role as a candidate for new antimicrobial agents .

- Synthesis of Novel Indoles : A recent publication detailed the successful synthesis of novel indole derivatives using this compound as a starting material, showcasing its versatility in organic synthesis .

Mecanismo De Acción

The mechanism of action of Ethyl 5-bromo-1H-indole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The most closely related analogs (similarity >0.90) include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Similarity Score |

|---|---|---|---|---|---|

| Ethyl 5-bromo-1H-indole-7-carboxylate | 1065181-58-9 | C₁₁H₁₀BrNO₂ | 268.11 | Ethyl ester | 1.00 |

| Mthis compound | 860624-90-4 | C₁₀H₈BrNO₂ | 254.08 | Methyl ester | 0.95 |

| 5-Bromo-1H-indole-7-carboxylic acid | 860624-88-0 | C₉H₆BrNO₂ | 240.06 | Carboxylic acid | 0.93 |

| Methyl 5-bromoindoline-7-carboxylate | 885523-35-3 | C₁₀H₁₀BrNO₂ | 256.10 | Saturated indoline | 0.90 |

Key Differences :

- Methyl ester analog : Smaller alkyl group reduces molecular weight (254.08 vs. 268.11) and may lower lipophilicity (predicted logP ~3.0), affecting solubility and pharmacokinetics .

- Carboxylic acid analog : Higher polarity due to the -COOH group (logP ~2.0), making it less cell-permeable but reactive for further derivatization .

- Indoline analog : Saturated ring structure alters electronic properties and may enhance stability in biological systems .

Physical and Chemical Properties

| Property | Ethyl Ester | Methyl Ester | Carboxylic Acid | Indoline Derivative |

|---|---|---|---|---|

| Boiling Point (°C) | 391.4 | ~370 (estimated) | >400 (decomposes) | ~350 (estimated) |

| Solubility | Organic solvents | Organic solvents | Polar solvents | Moderate polarity |

| Storage Conditions | Room temperature | -80°C/-20°C | Room temperature | Room temperature |

| Hazard Classification | Xi (Irritant) | Not specified | Corrosive (potential) | Not specified |

Commercial Availability and Handling

Actividad Biológica

Ethyl 5-bromo-1H-indole-7-carboxylate (CAS Number: 1065181-58-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

This compound can be synthesized using various methods that involve the bromination of indole derivatives followed by carboxylation reactions. The structural formula is represented as C11H10BrNO2, indicating the presence of a bromine atom at the 5-position of the indole ring, which is crucial for its biological activity.

Biological Activity Overview

Antibacterial Activity

Several studies have investigated the antibacterial properties of indole derivatives, including this compound. It has been shown to exhibit significant activity against various Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.15 to 3.25 μg/mL against Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

Indoles are known for their anticancer properties, with some derivatives displaying antiproliferative effects against cancer cell lines. This compound has been evaluated for its cytotoxicity against several cancer cell lines, showing promising results in inhibiting cell growth . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction of this compound with various biological targets. These studies suggest that modifications to the indole structure can enhance its binding efficacy to target proteins involved in disease pathways .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.98 | Staphylococcus aureus |

| This compound | 2.50 | E. coli |

| This compound | 3.10 | Pseudomonas aeruginosa |

Case Study: Anticancer Activity

In a recent study, this compound was tested against A549 lung cancer cells. The compound exhibited an IC50 value of approximately 15 μM, indicating significant cytotoxic effects compared to control groups .

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Protein Synthesis: Indoles can interfere with bacterial ribosome function, leading to reduced protein synthesis and bacterial cell death.

- Induction of Apoptosis: In cancer cells, these compounds may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.